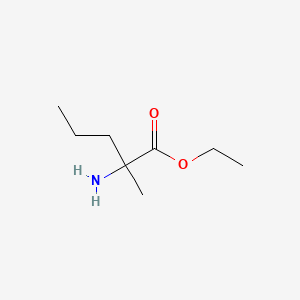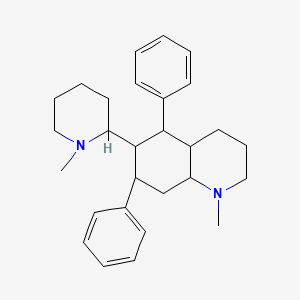
1-methyl-6-(1-methylpiperidin-2-yl)-5,7-diphenyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-6-(1-methylpiperidin-2-yl)-5,7-diphenyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline is a chemical compound that belongs to the class of alkaloids. Alkaloids are naturally occurring compounds that contain basic nitrogen atoms. This compound is derived from lobinaline, which is found in certain plant species. This compound has garnered interest due to its potential biological activities and applications in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-N-methyllobinaline typically involves the reduction of lobinaline. One common method is the catalytic hydrogenation of lobinaline using a palladium catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent, such as ethanol, at elevated temperatures and pressures to achieve the desired reduction.
Industrial Production Methods
Industrial production of dihydro-N-methyllobinaline follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The choice of solvent, catalyst, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
1-methyl-6-(1-methylpiperidin-2-yl)-5,7-diphenyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Further reduction of dihydro-N-methyllobinaline can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Further reduced forms of dihydro-N-methyllobinaline.
Substitution: Substituted derivatives with various alkyl or acyl groups.
科学研究应用
Chemistry: Used as a precursor for the synthesis of more complex alkaloid derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of dihydro-N-methyllobinaline involves its interaction with specific molecular targets in biological systems. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation can lead to various physiological effects, including changes in mood, cognition, and behavior. The exact pathways and molecular targets are still under investigation, but it is thought to involve receptor binding and signal transduction mechanisms.
相似化合物的比较
Similar Compounds
Lobinaline: The parent compound from which dihydro-N-methyllobinaline is derived.
Dihydroergotamine: Another alkaloid with similar structural features and biological activities.
Indole Derivatives: Compounds containing the indole nucleus, which share some structural similarities and biological activities.
Uniqueness
1-methyl-6-(1-methylpiperidin-2-yl)-5,7-diphenyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline is unique due to its specific structural features and the presence of the dihydro and N-methyl groups These modifications can significantly alter its biological activity and pharmacological profile compared to other similar compounds
属性
CAS 编号 |
14028-76-3 |
|---|---|
分子式 |
C28H38N2 |
分子量 |
402.626 |
IUPAC 名称 |
1-methyl-6-(1-methylpiperidin-2-yl)-5,7-diphenyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |
InChI |
InChI=1S/C28H38N2/c1-29-18-10-9-17-25(29)28-24(21-12-5-3-6-13-21)20-26-23(16-11-19-30(26)2)27(28)22-14-7-4-8-15-22/h3-8,12-15,23-28H,9-11,16-20H2,1-2H3 |
InChI 键 |
HLLLBBCUZYFOIX-UHFFFAOYSA-N |
SMILES |
CN1CCCCC1C2C(CC3C(C2C4=CC=CC=C4)CCCN3C)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




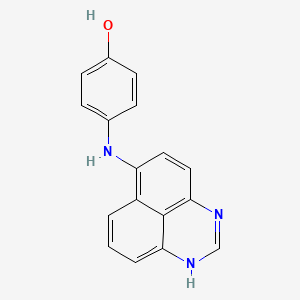
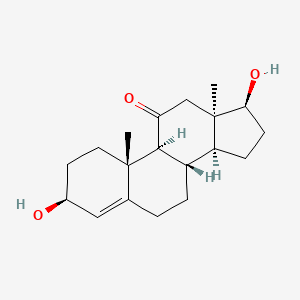
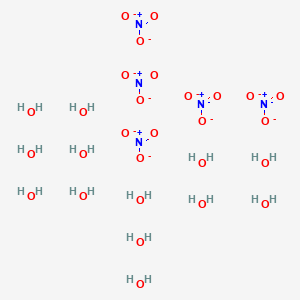
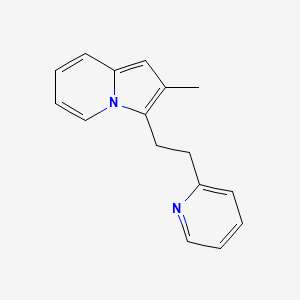
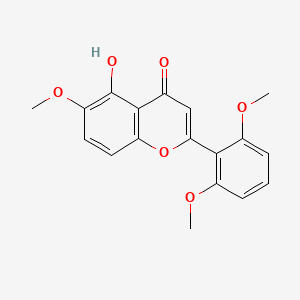
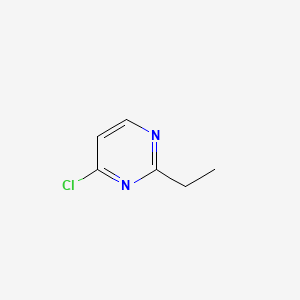
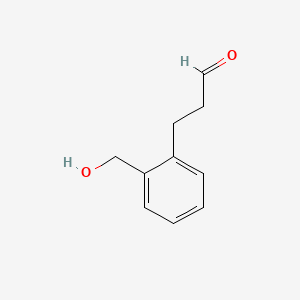
![Hexahydrofuro[3,4-b]pyrazine-5,7-dione](/img/structure/B576615.png)
